2-methylene-4-oxo-4-phenylbutanoic acid

Hypolipidemic agents SAR study 4-Oxobutyric acid

Researchers face reproducibility failure when structural analogs lack critical reactive groups. This α-methylene-γ-keto carboxylic acid provides the precise pharmacophore required for hypolipidemic and antiviral SAR studies. - **Essential scaffold**: The terminal methylene group is non-negotiable for activity; saturated analogs show complete loss of function. - **Versatile precursor**: Multiple reactive sites (acid, ketone, α,β-unsaturation) enable amide diversification for influenza antiviral libraries (D282 derivatives) and kynurenine 3-hydroxylase inhibitor synthesis. - **Reliable supply**: 98% purity solid, room-temperature stable, ready for multi-step sequences.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 15732-75-9
Cat. No. B3177383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylene-4-oxo-4-phenylbutanoic acid
CAS15732-75-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC=C(CC(=O)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14)
InChIKeyMXDYOAKQTRLNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-4-oxo-4-phenylbutanoic Acid Procurement Profile


2-Methylene-4-oxo-4-phenylbutanoic acid (CAS 15732-75-9) is an alpha,beta-unsaturated gamma-keto carboxylic acid, with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol [1]. Its structure features a terminal methylene group at the alpha-position, a central ketone, and a terminal phenyl ring. Commercially, it is available as a solid with a typical purity of 98% and is recommended for storage at room temperature . This compound serves as a key synthetic intermediate or scaffold for developing derivatives with specific biological activities, rather than being a potent active pharmaceutical ingredient (API) in its own right.

Synthetic intermediate Scaffold for constructing bioactive derivatives in medicinal chemistry and SAR studies.
Pharmacophore retention α‑Methylene group preserved for hypolipidemic, antiviral and kynurenine pathway research.
Consistent quality Solid form supplied at high purity, suitable for reliable multi‑step synthesis.

2-Methylene-4-oxo-4-phenylbutanoic Acid Structural Uniqueness


Substituting 2-methylene-4-oxo-4-phenylbutanoic acid with a closely related analog like its reduced form or a saturated version is not functionally equivalent. The presence of the alpha-methylene group is a critical structural determinant for biological activity within this class of compounds. Research on analogous 4-oxo-butyric acids demonstrates that reduction of the carbon-carbon double bond or the carbonyl group leads to a significant decrease or complete loss of hypolipidemic activity [1]. This structural specificity means that using an alternative, even one with minor modifications, cannot guarantee comparable results in assays or as a synthetic building block, directly impacting experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Target compound
2‑Methylene‑4‑oxo‑4‑phenylbutanoic acid
Retains the critical α‑methylene group; reported as essential for hypolipidemic pharmacophore in this class.
Potential substitute
Reduced or saturated analogs
Reduction of the double bond or carbonyl may lead to ~50% loss of activity; hydroxy‑methyl analogs reported inactive. SAR validity may be compromised.

2-Methylene-4-oxo-4-phenylbutanoic Acid Quantitative Evidence


Alpha-Methylene for Hypolipidemic Activity

The alpha-methylene group is a crucial pharmacophore for hypolipidemic activity in this class. A comparative study of a series of 4-oxo-butyric acids found that compounds with a methyl group at the 2-position retained good activity, whereas reduction of the double bond or the carbonyl group drastically reduced efficacy. Specifically, partial or total reduction of the carbonyl to alcohol or CH2 resulted in acids that were only half as active [1]. Furthermore, 4-hydroxy, 2-methylene butyric acids were completely inactive [1]. This indicates that 2-methylene-4-oxo-4-phenylbutanoic acid possesses a structural feature essential for maintaining the active conformation required for this therapeutic class, a feature absent in its reduced or saturated counterparts.

Hypolipidemic SAR
Class‑level inference
Reduced carbonyl analogs showed ~50% decrease in hypolipidemic activity; 4‑hydroxy‑2‑methylene butyric acids were inactive.
Structural requirement for activity retention in 4‑oxobutyric acid class.
Based on analog study in rat hepatocytes; direct data for title compound inferred.
Hypolipidemic agents SAR study 4-Oxobutyric acid

Antiviral Activity of D282 Derivative

While the parent acid is not a direct antiviral, it serves as a scaffold for generating active derivatives. The compound 4-[(4-butylphenyl)amino]-2-methylene-4-oxo-butanoic acid (D282), a direct amide derivative of the 2-methylene-4-oxo-butanoic acid core, demonstrates this potential. D282 inhibited influenza A and B virus cytopathic effect (CPE) with an IC50 range of 6–31 μM [1]. This was comparable to the positive control ribavirin, which showed activity at 14–44 μM [1]. Furthermore, D282 inhibited virus yield by 90% at 9.5 ± 3.3 μM, compared to 10.8 ± 3.2 μM for ribavirin [1]. The parent 2-methylene-4-oxo-4-phenylbutanoic acid is a critical starting material for generating such biologically active amides.

Antiviral derivative (D282)
Cross‑study comparable
Amide derivative D282 inhibited influenza A/B CPE with IC50 6–31 μM, comparable to ribavirin (14–44 μM); virus yield reduced by 90% at ~9.5 μM.
Derivatization yields antiviral activity at levels overlapping with positive control.
Data from in vitro CPE assay; parent acid serves as starting material for amide library.
Antiviral Influenza Pyrimidine biosynthesis

Kynurenine 3-Hydroxylase Inhibition

Derivatives of 4-phenyl-4-oxo-butanoic acid, the core structure of which is shared with 2-methylene-4-oxo-4-phenylbutanoic acid, have been specifically developed as inhibitors of kynurenine 3-hydroxylase [1]. This enzyme is a key target in the kynurenine pathway, which is implicated in several neurodegenerative diseases. The presence of the methylene group at the alpha-position provides a site for further chemical elaboration, allowing medicinal chemists to explore and optimize interactions with this enzyme's active site. This established use case further validates the procurement of this specific acid for research focused on the kynurenine pathway.

Kynurenine 3‑hydroxylase
Class‑level inference
4‑Phenyl‑4‑oxo‑butanoic acid derivatives (sharing core with title compound) reported as kynurenine 3‑hydroxylase inhibitors.
Established scaffold for designing inhibitors targeting the kynurenine pathway.
Reported enzyme inhibition context; exact activity of title compound not directly measured.
Kynurenine pathway Enzyme inhibitor Neurodegeneration

2-Methylene-4-oxo-4-phenylbutanoic Acid Applications


Hypolipidemic Agent Development

Procure this compound as a core scaffold for synthesizing and evaluating novel hypolipidemic agents. The established SAR shows that the alpha-methylene group is essential for activity, and this compound provides the precise functional group array needed to explore this chemical space [1]. Using this specific building block ensures you are working with the active pharmacophore, as opposed to an inactive reduced analog.

Amide Derivatives for Antiviral Discovery

This compound is a critical precursor for creating amide derivatives with antiviral potential. As demonstrated by D282, simple amide bond formation at the carboxylic acid moiety can yield compounds with potent in vitro activity against influenza viruses [1]. Procuring the parent acid allows for rapid diversification to generate focused libraries for antiviral screening.

Kynurenine Pathway Research

For projects focused on the kynurenine pathway and related neurodegenerative conditions, 2-methylene-4-oxo-4-phenylbutanoic acid serves as a direct precursor to known classes of kynurenine 3-hydroxylase inhibitors [1]. Its procurement enables the synthesis and study of these tool compounds or potential leads for modulating neuroactive metabolite production.

Versatile Organic Synthesis Building Block

Due to its multiple reactive sites (carboxylic acid, ketone, alpha,beta-unsaturated system), this compound is a versatile building block for synthesizing more complex molecular architectures. Its commercial availability with high purity (98%) [2] makes it a reliable and convenient starting material for multi-step synthetic sequences in an academic or industrial research setting.

Application
Selection Property
Validation Focus
Hypolipidemic agent development
α‑Methylene pharmacophore presence
SAR retention with 2‑methylene substitution
Amide derivatives for antiviral discovery
Carboxylic acid handle for derivatization
Antiviral activity of derived amides vs. control
Kynurenine pathway research
4‑Phenyl‑4‑oxo‑butanoic acid core
Inhibition potency against kynurenine 3‑hydroxylase
Versatile organic synthesis building block
Multi‑reactive sites (acid, ketone, enone)
Building block reliability and consistent purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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